![molecular formula C21H19BrI2O3 B021652 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran CAS No. 96027-84-8](/img/structure/B21652.png)
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran
Overview
Description
Synthesis Analysis
Benzofurans, including those with complex substituents like "2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran", can be synthesized through various methods. A common approach involves the coupling of acrolein dimer with 1,3-dicarbonyl compounds using Lewis acid catalysis and N-bromosuccinimide as an oxidizing agent, as demonstrated in the synthesis of related benzofuran derivatives such as benzbromarone and amiodarone (Huang et al., 2019). This method is noted for its efficiency and ability to introduce diverse substituents into the benzofuran ring.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including the target compound, features a central benzofuran moiety with various substituents that influence its chemical and physical properties. For instance, the presence of halogen atoms like bromine and iodine in "2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran" can significantly affect its electronic distribution and reactivity (Choi et al., 2008).
Chemical Reactions and Properties
The reactivity of benzofuran derivatives is often dictated by the nature and position of substituents on the benzofuran ring. Electrophilic substitution reactions, such as bromination or iodination, are common due to the aromatic nature of the benzene ring. Moreover, the presence of functional groups like ether or ketone can lead to diverse chemical transformations, expanding the utility of these compounds in organic synthesis (Lu et al., 2007).
Scientific Research Applications
Mitochondrial Activity
Research conducted in 1968 by Michel and Deltour found that 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran does not induce any change in the oxidative phosphorylating activity of isolated rat liver mitochondria. This differentiates it from thyroxine-like substances and classical decoupling agents like 2.4-dinitrophenol (Michel & Deltour, 1968).
Synthetic Chemistry
In 2019, Huang et al. described a method for synthesizing 2,3-disubstituted benzofurans, including 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran, from acrolein dimer and 1,3-dicarbonyl compounds. This synthesis used N-bromosuccinimide as an oxidizing agent, highlighting the compound's utility in chemical synthesis (Huang et al., 2019).
Electrophilic Substitution Reactions
Black et al. (2002) studied the regiochemistry of electrophilic substitution of 3-substituted-4,6-dimethoxybenzofurans, which relates to the structure of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran. They found that the presence of different substituents significantly influences the formation of various substituted benzofuran derivatives (Black et al., 2002).
Future Directions
properties
IUPAC Name |
[4-(2-bromoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrI2O3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(23)21(16(24)12-13)26-10-9-22/h4-6,8,11-12H,2-3,7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZONOCYTJWTZBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrI2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541301 | |
Record name | [4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran | |
CAS RN |
96027-84-8 | |
Record name | [4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.